N-(3-aminopropyl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-aminopropyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCVAJAWAUVPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 3-aminopropylamine attacks the sulfonyl chloride, leading to the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 4-fluorobenzenesulfonic acid derivatives.
Reduction: Formation of N-(3-aminopropyl)-4-fluoroaniline.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis:
- This compound serves as a crucial building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical transformations, making it versatile in synthetic chemistry.
Catalyst Development:
- It is employed in the development of new catalysts and ligands due to its ability to interact with various substrates, enhancing reaction efficiency.
Biological Applications
Antimicrobial Activity:
- N-(3-aminopropyl)-4-fluorobenzenesulfonamide has been investigated for its potential as an antimicrobial agent. Studies have reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains, indicating significant antibacterial activity:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Klebsiella pneumoniae | 6.45 |
These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties:
- The compound has shown potent anti-inflammatory effects in animal models. For instance, in a carrageenan-induced rat paw edema model, it demonstrated a dose-dependent inhibition of edema formation:
| Time (h) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This suggests its potential utility in treating inflammatory conditions.
Antioxidant Activity:
- The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay, yielding an IC50 value that indicates effective radical scavenging activity:
| Compound | IC50 (µM) |
|---|---|
| This compound | 18.5 |
This property contributes to its therapeutic potential in oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potential of sulfonamides, including this compound:
- A study published in Frontiers in Chemistry explored various sulfonamides' synthesis and biological evaluation, confirming their antimicrobial and anti-inflammatory properties .
- Another investigation focused on sulfonamide derivatives' ability to inhibit specific enzymes involved in inflammation pathways, providing insights into their anti-inflammatory effects .
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. The fluorine atom can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3-aminopropyl)-4-fluorobenzenesulfonamide can be contextualized against related sulfonamides, as detailed below:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Studies
Substituent Effects on Metal Sorption: The aminopropyl chain in this compound contributes to metal-binding efficiency. In Ag(I) recovery studies, similar compounds like trans-1,4-diaminocyclohexane-modified resin achieved higher sorption capacities (130.7 mg/g) due to optimized chain length and rigidity .
Biological Activity: Modifications to the aminopropyl chain significantly impact biological function. For example, replacing spermidine with N-(3-aminopropyl)cadaverine in eIF-4D biosynthesis reduced enzymatic activity by 90%, emphasizing the criticality of chain length and terminal groups .
Electronic Effects of Aromatic Substituents: The electron-withdrawing fluoro group in this compound enhances sulfonamide acidity compared to nitro or methyl derivatives, influencing solubility and reactivity in synthetic pathways .
Thermal Stability: The melting point of this compound (104–105°C) is lower than that of bulkier analogs (e.g., chloropropyl-phenyl derivatives), likely due to reduced molecular symmetry and weaker intermolecular forces .
Biological Activity
N-(3-aminopropyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and cancer research. This article provides a comprehensive overview of its biological activity, including its mechanism of action, synthesis, and various studies that highlight its efficacy against different biological targets.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminopropylamine. This reaction typically occurs in an organic solvent under basic conditions, leading to the formation of the sulfonamide bond. The following table summarizes the synthetic routes and conditions:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 4-fluorobenzenesulfonyl chloride | React with 3-aminopropylamine in dichloromethane or THF |
| 2 | Triethylamine | Used as a base to facilitate nucleophilic substitution |
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing it to bind effectively to enzyme active sites, potentially inhibiting their activity. The presence of the fluorine atom enhances this binding affinity, making it a promising candidate for drug development.
Biological Activity and Case Studies
Numerous studies have investigated the biological activity of this compound, particularly in relation to its anticancer properties. One notable study evaluated its inhibitory effects on various cancer cell lines:
Table: Inhibitory Effects on Cancer Cell Lines
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| SK-MEL-5 | 91% | 0.62 |
| A375 | 90% | 0.58 |
| OVCAR-4 | 71% | 0.65 |
| UO-31 | 60% | 0.70 |
In this study, this compound showed significant growth inhibition across multiple cancer cell lines, indicating its potential as an anticancer agent .
Research Findings
- Anticancer Activity : Various derivatives of sulfonamide compounds have been synthesized and tested for their anticancer properties. For instance, compounds similar to this compound were found to inhibit the V600EBRAF mutant kinase, a common target in melanoma treatment . The compound demonstrated an IC50 value of approximately 0.49 µM against this target.
- Enzyme Inhibition Studies : In enzyme assays, this compound exhibited potent inhibitory effects on V600EBRAF with a mean percent inhibition reaching up to 99% at a concentration of 1 µM .
- Structure-Activity Relationship (SAR) : The fluorine substituent on the benzene ring was found to enhance the compound's binding affinity to its targets compared to non-fluorinated analogs. This highlights the importance of structural modifications in optimizing biological activity .
Q & A
Basic: What are the standard synthetic routes and characterization methods for N-(3-aminopropyl)-4-fluorobenzenesulfonamide?
Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A reported method involves reacting 4-fluorobenzenesulfonyl chloride with 1,3-diaminopropane under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis, the product is purified via recrystallization or column chromatography. Characterization typically includes:
- 1H-NMR (300 MHz, CD3OD): Peaks at δ 7.90 (dd, J = 5.1, 8.9 Hz, 2H, aromatic), 7.32 (t, J = 8.7 Hz, 2H, aromatic), and signals for the aminopropyl chain (δ 2.92, 2.67, 1.61).
- 13C-NMR : Key signals at δ 162.9 (C-F), 136.2 (sulfonamide carbon), and 41.1–31.5 (propyl chain).
- Mass spectrometry (FAB) : A molecular ion peak at m/z 247 [M+H]+ confirms the molecular formula C₉H₁₃FN₂O₂S .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
Critical techniques include:
- NMR spectroscopy : To resolve aromatic protons (distinct coupling patterns due to fluorine) and the aminopropyl chain’s methylene groups.
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- Infrared (IR) spectroscopy : To identify sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functional groups.
Cross-validation with synthetic intermediates (e.g., tracking the disappearance of starting material signals) ensures purity .
Advanced: How does the 3-aminopropyl group influence the compound’s biological activity, particularly in kinase inhibition?
Answer:
The 3-aminopropyl group enhances solubility and facilitates hydrogen bonding with kinase active sites. In anti-melanoma studies, derivatives of this compound (e.g., imidazo[2,1-b]thiazole analogs) showed potent pan-RAF inhibition (IC₅₀ < 50 nM). The aminopropyl chain’s flexibility allows optimal positioning in the ATP-binding pocket, as confirmed by molecular docking and SAR studies. In vitro assays (e.g., kinase inhibition and cell viability) and in vivo xenograft models are recommended to validate efficacy .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
Methodological Approach:
- Assay standardization : Use consistent cell lines (e.g., A375 melanoma) and control compounds (e.g., vemurafenib) to minimize variability.
- Structural verification : Confirm batch purity via HPLC (>95%) and elemental analysis.
- Computational modeling : Compare binding modes using software like AutoDock or Schrödinger to identify critical interactions (e.g., fluorine’s role in hydrophobic contacts).
Contradictions often arise from differences in protonation states (amine group) or solvent effects in assay buffers .
Advanced: What strategies are effective for modifying the sulfonamide core to enhance metal-ion sorption in polymer resins?
Answer:
The sulfonamide group’s electron-withdrawing nature and lone pairs enable coordination with metal ions (e.g., Ag⁺). To optimize sorption:
- Functionalize polymers : Use microwave-assisted modification (e.g., grafting onto VBC/DVB copolymers) to incorporate the compound.
- Kinetic studies : Apply pseudo-first-order models to analyze sorption rates.
- Selectivity testing : Compete with Cu(II), Pb(II), and Zn(II) in chloride solutions.
Reported sorption capacities for similar sulfonamide-modified resins reach ~130 mg Ag(I)/g resin .
Advanced: How can crystallographic data for this compound be refined using software like SHELXL?
Methodology:
- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data.
- Refinement in SHELXL : Apply constraints for the fluorophenyl ring (rigid-body refinement) and anisotropic displacement parameters for non-H atoms.
- Validation : Check R-factors (R₁ < 5%) and residual electron density maps.
SHELXL is preferred for small-molecule refinement due to robust handling of disorder and twinning, as noted in its widespread adoption for sulfonamide derivatives .
Basic: What are the key differences between this compound and its structural analogs?
Comparison:
- N-(3-aminopropyl)imidazole : The imidazole ring enables π-π stacking but lacks sulfonamide’s metal-binding capacity.
- N-(4-chlorophenyl)-4-fluorobenzenesulfonamide : The chloro substituent increases lipophilicity but reduces solubility.
- N,N-dimethyl analogs : Dimethylation eliminates primary amine reactivity, critical for covalent inhibitor design.
Analog selection depends on target interactions (e.g., hydrogen bonding vs. hydrophobic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
